1-(4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
Description
1-(4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a pyridine ring substituted with a 1-aminopropyl group and a methyl group, linked to a piperazine ring and an ethanone moiety. Its molecular formula is C15H24N4O, with a molecular weight of 276.38 g/mol . Key structural elements include:
- 1-Aminopropyl side chain: Enhances hydrophilicity and hydrogen-bonding capacity.
- Piperazine ring: A six-membered heterocycle with two nitrogen atoms, often associated with pharmacological activity.
- Ethanone group: A ketone functional group that may participate in covalent interactions or serve as a synthetic handle.
The compound is synthesized via multi-step reactions involving alkylation, acylation, and condensation steps, with careful control of temperature and pH to optimize yield and purity . Its biological activity is attributed to interactions with enzymes or receptors, particularly in neurotransmitter systems, making it a candidate for therapeutic applications in neurology and oncology .
Properties
Molecular Formula |
C15H24N4O |
|---|---|
Molecular Weight |
276.38 g/mol |
IUPAC Name |
1-[4-[5-(1-aminopropyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H24N4O/c1-4-14(16)13-9-11(2)15(17-10-13)19-7-5-18(6-8-19)12(3)20/h9-10,14H,4-8,16H2,1-3H3 |
InChI Key |
IREFLHPFBGRFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under basic conditions and may require the use of protective groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Differences | Key Biological Activities | Reference |
|---|---|---|---|
| 1-(4-Methylpiperazin-1-yl)ethanone | Replaces pyridine-aminopropyl group with a methyl group on piperazine. | Antidepressant properties via monoamine modulation. | |
| 1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone | Substitutes piperazine with piperidine and lacks the aminopropyl chain. | Improved CNS penetration due to reduced polarity. | |
| 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone | Replaces aminopropyl with a tert-butylthio group. | Enhanced chemical stability; potential antiviral activity. | |
| 1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone | Substitutes aminopropyl with a benzoyl group. | Anti-inflammatory effects via COX-2 inhibition. | |
| 1-[4-(2-Hydroxy-ethyl)-3-methyl-piperazin-1-yl]-ethanone | Replaces pyridine with a hydroxyethyl group on piperazine. | Increased solubility; moderate antimicrobial activity. |
Key Observations:
Pyridine vs.
Functional Group Contributions: Ethanone vs. Propanone/Butanone: The ethanone group balances hydrophilicity and lipophilicity, whereas longer ketone chains (e.g., in ) may reduce solubility. tert-Butylthio Group: Introduces steric bulk and electron-withdrawing effects, altering reactivity and target selectivity .
Biological Activity Trends: Piperazine-pyridine hybrids generally show CNS activity (e.g., antidepressants ), while benzoyl-substituted variants (e.g., ) are explored for anti-inflammatory applications. The target compound’s aminopropyl-pyridine-piperazine combination is unique, with preliminary studies suggesting dual activity in neurotransmitter modulation and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
